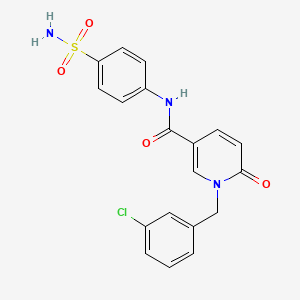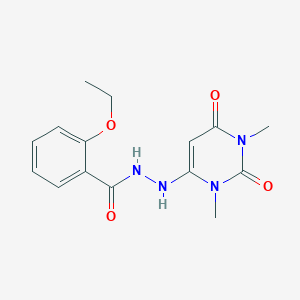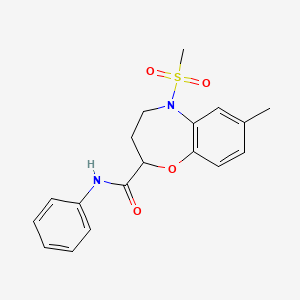
1-(3-chlorobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Compound X” , is a complex organic molecule with a fascinating structure. It combines a dihydropyridine core with a sulfonamide group and a chlorobenzyl substituent. Let’s explore its synthesis, reactivity, and applications.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of Compound X. One common approach involves the Suzuki–Miyaura coupling reaction, which joins aryl halides (such as chlorobenzyl) with boronic acids (such as phenylboronic acid) to form carbon–carbon bonds . Phenylboronic acid (PhB(OH)₂) serves as a key reagent in this process . The overall synthetic pathway includes:
Borylation: Phenylboronic acid reacts with the chlorobenzyl halide, yielding an arylboronate intermediate.
Cross-Coupling: The arylboronate intermediate undergoes Suzuki–Miyaura coupling with the dihydropyridine derivative, forming Compound X.
Industrial Production: The industrial-scale production of Compound X involves optimization of reaction conditions, catalysts, and purification methods. Researchers have developed efficient protocols to ensure high yields and purity.
Chemical Reactions Analysis
Reactivity: Compound X participates in various chemical reactions:
Oxidation: It can be oxidized to form related pyridine derivatives.
Reduction: Reduction of the carbonyl group yields the corresponding dihydropyridine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Boronic Acids: Phenylboronic acid (PhB(OH)₂) is crucial for the Suzuki–Miyaura coupling.
Halides: Chlorobenzyl halides serve as electrophiles.
Catalysts: Palladium-based catalysts facilitate cross-coupling reactions.
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemistry: Used as a building block for more complex molecules.
Industry: Employed in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Compound X stands out due to its sulfamoylphenyl moiety and chlorobenzyl substituent. Similar compounds include other dihydropyridines and sulfonamides used in medicinal chemistry.
Properties
Molecular Formula |
C19H16ClN3O4S |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O4S/c20-15-3-1-2-13(10-15)11-23-12-14(4-9-18(23)24)19(25)22-16-5-7-17(8-6-16)28(21,26)27/h1-10,12H,11H2,(H,22,25)(H2,21,26,27) |
InChI Key |
GVCAKLNTXLVXAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(4-fluorobenzyl)-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11251234.png)

![N-(2,4-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11251251.png)
![7-(9-ethyl-9H-carbazol-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11251255.png)
![6-methyl-4-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11251261.png)
![N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline](/img/structure/B11251263.png)
![1-(Azepan-1-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11251264.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B11251265.png)


![N-(4-bromo-2-methylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11251281.png)
![2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11251289.png)

![N-(2,3-Dimethylphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-YL)sulfanyl]acetamide](/img/structure/B11251295.png)
